molecular formula C17H11N3OS B15213956 4,6-Diphenyl[1,2]thiazolo[5,4-d]pyrimidin-3(2H)-one CAS No. 91119-03-8

4,6-Diphenyl[1,2]thiazolo[5,4-d]pyrimidin-3(2H)-one

Cat. No.: B15213956
CAS No.: 91119-03-8
M. Wt: 305.4 g/mol
InChI Key: BMLUHXFONVJOLY-UHFFFAOYSA-N
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Description

4,6-Diphenylisothiazolo[5,4-d]pyrimidin-3(2H)-one is a heterocyclic compound that features an isothiazole ring fused to a pyrimidine ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Diphenylisothiazolo[5,4-d]pyrimidin-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4,6-diphenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile with hydrazine hydrate in ethanol, followed by cyclization with phosphorus oxychloride .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalysts, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4,6-Diphenylisothiazolo[5,4-d]pyrimidin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol or amine derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4,6-Diphenylisothiazolo[5,4-d]pyrimidin-3(2H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,6-Diphenylisothiazolo[5,4-d]pyrimidin-3(2H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to fit into the binding pockets of these enzymes, forming stable complexes that prevent substrate access .

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.

    Thiazolo[4,5-d]pyrimidine:

Uniqueness

4,6-Diphenylisothiazolo[5,4-d]pyrimidin-3(2H)-one is unique due to its specific fusion of isothiazole and pyrimidine rings, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential as a versatile building block in synthetic chemistry further highlight its uniqueness.

Properties

CAS No.

91119-03-8

Molecular Formula

C17H11N3OS

Molecular Weight

305.4 g/mol

IUPAC Name

4,6-diphenyl-[1,2]thiazolo[5,4-d]pyrimidin-3-one

InChI

InChI=1S/C17H11N3OS/c21-16-13-14(11-7-3-1-4-8-11)18-15(19-17(13)22-20-16)12-9-5-2-6-10-12/h1-10H,(H,20,21)

InChI Key

BMLUHXFONVJOLY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3C(=O)NSC3=NC(=N2)C4=CC=CC=C4

Origin of Product

United States

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